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Compound of Interest

Compound Name:
2-Chloro-6-methoxy-3-

nitropyridine

Cat. No.: B041990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the

compound 2-Chloro-6-methoxy-3-nitropyridine (CAS No: 38533-61-8). This document is

intended to serve as a valuable resource for researchers and professionals involved in drug

discovery and development, offering key data for the identification, characterization, and quality

control of this important chemical intermediate.

Compound Overview
2-Chloro-6-methoxy-3-nitropyridine is a substituted pyridine derivative frequently utilized as

a building block in the synthesis of more complex molecules, particularly in the pharmaceutical

and agrochemical industries. Its specific arrangement of chloro, methoxy, and nitro functional

groups on the pyridine ring allows for diverse chemical modifications. Accurate spectral

analysis is paramount for confirming its structure and purity.

Table 1: Chemical and Physical Properties
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Property Value Reference

CAS Number 38533-61-8 [1]

Molecular Formula C₆H₅ClN₂O₃ [1]

Molecular Weight 188.57 g/mol [1][2]

Appearance
Pale yellow to yellow

solid/powder
[3]

Melting Point 78-80 °C [4]

Exact Mass 187.998871 Da [5]

Spectroscopic Data
The following sections detail the available spectroscopic data for 2-Chloro-6-methoxy-3-
nitropyridine. For certain analyses, complete experimental data sets are not publicly available;

in these cases, expected spectral characteristics are discussed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework

of a molecule. The ¹H NMR spectrum of 2-Chloro-6-methoxy-3-nitropyridine shows distinct

signals corresponding to the aromatic protons and the methoxy group protons.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.24 - 8.37 m 1H Aromatic H

7.05 - 7.07 m 1H Aromatic H

4.15 s 3H -OCH₃

Solvent: CDCl₃, Frequency: 300 MHz[4]
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. While spectral

data for this compound is noted in several databases, specific, experimentally determined

chemical shift values are not publicly available at this time.[2][6] Based on the structure, six

distinct carbon signals are expected.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The exact mass provides strong evidence for the molecular formula.

Table 3: Mass Spectrometry Data

Parameter Value Reference

Molecular Weight 188.57 [1][2]

Monoisotopic Mass 187.998871 Da [5]

Detailed fragmentation patterns for 2-Chloro-6-methoxy-3-nitropyridine are not readily

available in public spectral databases.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-Chloro-6-methoxy-3-nitropyridine is expected to show characteristic absorption bands

for the nitro, methoxy, and chloro-substituted aromatic pyridine groups.

Table 4: Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~1530 & ~1350
Asymmetric & Symmetric

Stretch
Nitro (NO₂)

~1069 O-C Stretch (Calculated, DFT) Methoxy (-OCH₃)

~1041
O-C Stretch (Calculated, HF/6-

31+G(d,p))
Methoxy (-OCH₃)

~3100-3000 C-H Stretch Aromatic Ring

~1600-1450 C=C & C=N Stretch Aromatic Ring

~800-600 C-Cl Stretch Chloro Group

Note: The listed values for the nitro, aromatic, and chloro groups are typical ranges. The

methoxy stretching vibrations are based on computational analysis as reported by

ChemicalBook.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly for conjugated systems. Experimental UV-Vis absorption data (λmax) for 2-Chloro-
6-methoxy-3-nitropyridine is not currently available in public databases. The conjugated

nitropyridine system is expected to show absorption in the UV region.

Experimental Methodologies
Detailed experimental protocols for the acquisition of the spectral data presented are crucial for

reproducibility. As specific literature protocols for this compound are not available, the following

sections describe standardized, widely accepted methodologies.

Synthesis and Purification Workflow
The quality of spectral data is directly dependent on the purity of the sample. The following

diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectral

analysis of 2-Chloro-6-methoxy-3-nitropyridine.
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Workflow for Synthesis and Spectral Analysis
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NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and

dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are

sufficient.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual

solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as

methanol or acetonitrile (e.g., 1 mg/mL).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive

ion mode would likely show the [M+H]⁺ ion.

Perform a full scan analysis to determine the parent ion's mass-to-charge ratio (m/z).

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating

the parent ion and subjecting it to collision-induced dissociation (CID).

FT-IR Spectroscopy Protocol
For solid samples, one of the following methods is typically used:

Attenuated Total Reflectance (ATR):

Ensure the ATR crystal is clean by taking a background spectrum.

Place a small amount of the powdered sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

KBr Pellet Method:

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide

(KBr) in an agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Place the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.

Logical Relationships in Spectral Interpretation
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The interpretation of spectral data relies on the logical correlation of different pieces of

information to confirm the molecular structure.

Experimental Data

Structural Confirmation

2-Chloro-6-methoxy-3-nitropyridine

MS Data
(Exact Mass = 187.9988)

IR Data
(NO₂, -OCH₃, C-Cl peaks)

¹H NMR Data
(3 distinct proton environments)

¹³C NMR Data
(6 expected carbon signals)

Confirms Molecular Formula
C₆H₅ClN₂O₃

Confirms Functional Groups
(NO₂, -OCH₃, Ar-Cl)

Confirms H-Framework
(Aromatic & Methoxy Protons)

Confirms Carbon Backbone
(6 unique carbons)

Verified Structure

Click to download full resolution via product page

Logical Flow for Structural Verification

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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